5-Bromo-2-ethoxy-3-methylbenzaldehyde

Lipophilicity Partition coefficient Chromatographic behaviour

Researchers often face re-optimization risks when substituting brominated alkoxybenzaldehydes. 5-Bromo-2-ethoxy-3-methylbenzaldehyde (CAS 708984-81-0) provides a precise LogP of 2.97, matching CNS drug-like space without additional alkylation steps. - Enables Suzuki, Buchwald, or Sonogashira cross-coupling via the 5-bromo handle. - 3-Methyl group directs regioselectivity in condensations, avoiding des-methyl byproduct profiles. - Available in ≥95% purity with full certificates of analysis; simplifies procurement of a multi-functional building block.

Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
CAS No. 708984-81-0
Cat. No. B6358629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-ethoxy-3-methylbenzaldehyde
CAS708984-81-0
Molecular FormulaC10H11BrO2
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1C)Br)C=O
InChIInChI=1S/C10H11BrO2/c1-3-13-10-7(2)4-9(11)5-8(10)6-12/h4-6H,3H2,1-2H3
InChIKeyQLULZQCIHQTXMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-ethoxy-3-methylbenzaldehyde: Core Identity & Class


5-Bromo-2-ethoxy-3-methylbenzaldehyde (CAS 708984-81-0) is a trisubstituted aromatic aldehyde with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol . It belongs to the class of brominated alkoxybenzaldehydes, which are primarily employed as synthetic intermediates in pharmaceutical, agrochemical, and dye chemistry . The compound features three distinct substituents on the benzaldehyde core: a bromine atom at the 5-position (enabling cross-coupling reactivity), an ethoxy group at the 2-position (modulating lipophilicity and solubility), and a methyl group at the 3-position (introducing steric and electronic effects that influence regioselectivity in downstream transformations) . This specific substitution pattern differentiates it from simpler bromobenzaldehyde analogs and positions it as a building block of choice when both steric bulk and a balance of polar and non-polar character are required simultaneously.

5-Bromo-2-ethoxy-3-methylbenzaldehyde: Analog Substitution Risks


Within the brominated alkoxybenzaldehyde family, seemingly minor structural variations produce measurable divergence in physicochemical properties that directly impact synthetic utility. Replacing the ethoxy group with methoxy (as in CAS 145742-37-6) reduces the computed LogP from 2.97 to 2.81, altering partitioning behavior in biphasic reactions and chromatographic purification . Omission of the 3-methyl group (as in CAS 79636-94-5) removes steric hindrance adjacent to the aldehyde, which can shift regiochemical outcomes in ortho-metalation or condensation sequences [1]. Branching the alkoxy chain to isopropoxy (CAS 138505-25-6) introduces additional steric demand and modifies conformational flexibility. Even a positional rearrangement of the ethoxy-bearing carbon from an aryl-ether to a benzylic ether (CAS 837408-71-6) fundamentally alters both the electronic character of the aromatic ring and the compound's susceptibility to oxidative or acidic conditions . These differences are not cosmetic; each structural decision propagates through reaction yield, selectivity, and purification efficiency, making direct substitution without re-optimization a material risk.

5-Bromo-2-ethoxy-3-methylbenzaldehyde: Quantitative Differentiation


LogP Differential: Ethoxy vs. Methoxy Analog

The ethoxy-to-methoxy substitution in the 2-position produces a quantifiable LogP shift. 5-Bromo-2-ethoxy-3-methylbenzaldehyde exhibits a computed LogP of 2.97 , whereas its direct methoxy analog (CAS 145742-37-6) has a LogP of 2.81 [1]. This ΔLogP of +0.16 corresponds to an approximately 1.45-fold increase in octanol-water partition coefficient, predicting measurably longer retention on reversed-phase HPLC columns and altered distribution in liquid-liquid extractions.

Lipophilicity Partition coefficient Chromatographic behaviour

Boiling Point & Density vs. Des-Methyl Analog

The presence of the 3-methyl group raises the predicted boiling point relative to the des-methyl analog. 5-Bromo-2-ethoxy-3-methylbenzaldehyde has a predicted boiling point of 314.3±37.0 °C at 760 mmHg , compared to 302.7±22.0 °C for 5-bromo-2-ethoxybenzaldehyde (CAS 79636-94-5, lacking the 3-methyl substituent) [1]. The density also diverges: 1.396±0.06 g/cm³ for the target compound versus 1.5±0.1 g/cm³ for the des-methyl analog. These differences are consistent with the additional van der Waals volume contributed by the methyl group and have practical implications for distillation-cut planning and solvent selection.

Boiling point Physical property Purification Distillation

Conformational Flexibility: Ethoxy vs. Isopropoxy

The linear ethoxy substituent in the target compound confers 3 rotatable bonds , whereas the branched isopropoxy analog (5-bromo-2-isopropoxybenzaldehyde, CAS 138505-25-6) possesses 3 rotatable bonds as well but with a bulkier isopropyl terminus that restricts the conformational space accessible to the alkoxy chain . The ethoxy compound's linear chain permits greater conformational sampling in solution, which can influence crystallization propensity and entropy-driven binding events. The isopropoxy variant introduces additional steric shielding of the adjacent aldehyde, potentially retarding nucleophilic addition rates.

Conformational analysis Rotatable bonds Molecular flexibility Crystallization

Steric Shielding of Aldehyde: Regioselectivity Effects

The 3-methyl substituent in the target compound installs a steric shield adjacent to both the aldehyde (position 1) and the ethoxy group (position 2). In the des-methyl analog 5-bromo-2-ethoxybenzaldehyde (CAS 79636-94-5), the absence of this methyl group removes the steric block, potentially altering the regiochemical outcome of directed ortho-metalation (DoM) reactions and the diastereoselectivity of nucleophilic additions to the carbonyl [1]. While no direct head-to-head kinetic study has been published for this specific pair, established principles of ortho-substituent effects predict that the 3-methyl group will retard reactions at the 4-position relative to the des-methyl comparator, and may favor metalation at alternative sites [2].

Regioselectivity Directed ortho-metalation Steric hindrance Aldehyde reactivity

Commercial Sourcing & Pricing Landscape

5-Bromo-2-ethoxy-3-methylbenzaldehyde occupies a distinct tier in the commercial landscape. Documented pricing includes €622/g from CymitQuimica and ¥265,000 (~€1,660)/g from Fujifilm Wako . By comparison, the methoxy analog 5-bromo-2-methoxy-3-methylbenzaldehyde (CAS 145742-37-6) is priced at $352/g from GlpBio, representing a significantly lower cost per gram [1]. The des-methyl analog 5-bromo-2-ethoxybenzaldehyde (CAS 79636-94-5) is widely available from major suppliers (Sigma-Aldrich, Thermo Fisher) at substantially lower cost, reflecting its status as a higher-volume commodity intermediate. The target compound's premium pricing and more limited supplier base (primarily specialty and custom synthesis vendors) position it as a research-grade building block rather than a bulk industrial intermediate.

Procurement Supply chain Pricing Availability

Molecular Weight Impact on Stoichiometry & Scale-Up

The molecular weight of 5-bromo-2-ethoxy-3-methylbenzaldehyde is 243.10 g/mol (C₁₀H₁₁BrO₂) . This places it exactly 14.03 Da heavier than the methoxy analog 5-bromo-2-methoxy-3-methylbenzaldehyde (229.07 g/mol, C₉H₉BrO₂) [1], corresponding to the mass of one methylene (–CH₂–) unit. In multi-step syntheses where the benzaldehyde is incorporated into a final target molecule, this mass difference propagates through the molecular weight of every downstream intermediate and final product. The same molecular weight (243.1 g/mol) is shared with the isopropoxy analog 5-bromo-2-isopropoxybenzaldehyde (CAS 138505-25-6, also C₁₀H₁₁BrO₂) [2], meaning that isomeric differentiation between these two compounds requires analytical confirmation beyond simple mass spectrometry.

Molecular weight Formula weight Stoichiometry Scale-up

5-Bromo-2-ethoxy-3-methylbenzaldehyde: Application Scenarios


Medicinal Chemistry: Lipophilicity Tuning

When a medicinal chemistry program has identified that a candidate molecule requires a LogP in the ~3.0 range to balance membrane permeability and aqueous solubility, 5-bromo-2-ethoxy-3-methylbenzaldehyde (LogP 2.97) provides a closer match than its methoxy analog (LogP 2.81) . The ΔLogP of +0.16 represents a meaningful shift for CNS-targeted compounds where the optimal LogP window is narrow (typically 2–4). Procurement of the ethoxy variant enables direct incorporation into the synthetic route without additional alkylation steps to adjust lipophilicity post-coupling. The bromine at the 5-position serves as a handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling, enabling rapid diversification of the aryl ring in parallel synthesis campaigns .

Agrochemical Synthesis: Steric Modulation

In the synthesis of herbicides or fungicides that require a 2-alkoxy-3-methylbenzaldehyde motif, the target compound's 3-methyl group provides a built-in steric element adjacent to the reactive aldehyde center . This steric shielding can direct regioselectivity in subsequent condensation or cyclization steps (e.g., hydrazone formation, Knoevenagel condensations) that would proceed with different regiochemical outcomes using the des-methyl analog (5-bromo-2-ethoxybenzaldehyde, CAS 79636-94-5) . The ethoxy group's linear chain offers a different solubility and extraction profile compared to the methoxy variant, which can simplify product isolation in aqueous workup procedures at preparative scale .

Ortho-Substituted Benzaldehyde Ligands & Catalysts

For research programs developing Schiff-base ligands, salen-type catalysts, or covalent organic frameworks (COFs) that incorporate ortho-alkoxybenzaldehyde subunits, the target compound offers a specific combination of steric and electronic properties not replicated by simpler analogs . The 2-ethoxy-3-methyl arrangement provides a defined steric pocket around the imine-forming aldehyde, which can influence metal coordination geometry and catalyst enantioselectivity. The bromine at the 5-position is strategically positioned away from the coordinating functional groups, enabling postsynthetic modification of the ligand periphery via cross-coupling without disrupting the metal-binding site. The premium pricing relative to commodity bromobenzaldehydes is offset by the elimination of additional synthetic steps to install the desired substitution pattern .

Analytical Reference Standard Preparation

When developing HPLC or GC-MS methods for process impurity profiling or metabolite identification, the distinct retention characteristics of 5-bromo-2-ethoxy-3-methylbenzaldehyde (LogP 2.97, predicted BP 314.3 °C) relative to its des-methyl and methoxy analogs make it a suitable reference marker . Its intermediate lipophilicity positions it between the more polar methoxy analog (LogP 2.81) and more lipophilic bromobenzaldehydes, allowing it to serve as a chromatographic benchmark for method calibration. Procurement from vendors offering ≥95% or ≥97% purity with certificates of analysis (e.g., Sigma-Aldrich/AOBChem, Leyan) supports its use as a qualified reference material .

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